Cloransulam-desethyl

Beschreibung

Eigenschaften

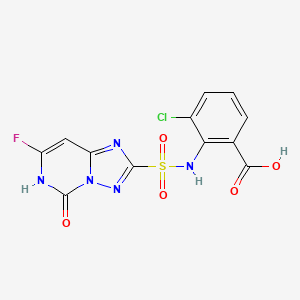

IUPAC Name |

3-chloro-2-[(7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN5O5S/c13-6-3-1-2-5(10(20)21)9(6)18-25(23,24)11-16-8-4-7(14)15-12(22)19(8)17-11/h1-4,18H,(H,15,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCHFNZPFNXSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401339399 | |

| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171297-30-6 | |

| Record name | 3-Chloro-2-[[(7-fluoro-5,6-dihydro-5-oxo[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401339399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Cloransulam-desethyl (CAS 171297-30-6)

Advanced Profiling, Metabolic Fate, and Analytical Determination[1][2]

Abstract

This technical guide provides a rigorous examination of Cloransulam-desethyl (CAS 171297-30-6), a critical Phase I metabolite of the triazolopyrimidine sulfonanilide herbicide, cloransulam-methyl.[1][2] Designed for analytical chemists and environmental toxicologists, this document moves beyond basic property listing to explore the mechanistic formation of the compound, its physicochemical behavior in complex matrices, and validated protocols for its quantification via LC-MS/MS.[1][2] Special emphasis is placed on distinguishing this metabolite from the free-acid form (cloransulam) to ensure regulatory compliance and data integrity.

Molecular Identity & Physicochemical Profiling[1][2][3][4]

Cloransulam-desethyl represents the O-dealkylated derivative of the parent herbicide.[1][2] Unlike the free-acid metabolite (Cloransulam, CAS 159518-97-5) which results from ester hydrolysis, Cloransulam-desethyl retains the methyl ester moiety but loses the ethyl group from the 5-ethoxy position on the triazolopyrimidine ring, converting it to a hydroxyl group.[1][2]

Chemical Structure Logic: The transformation from an ethoxy ether to a hydroxyl group significantly alters the polarity and hydrogen-bonding potential of the molecule, reducing its LogP relative to the parent and increasing its water solubility.[1][2] This shift dictates the extraction parameters required for recovery from soil and plant tissues.[1][2]

Table 1: Comparative Physicochemical Properties[1][2][3]

| Property | Cloransulam-methyl (Parent) | Cloransulam-desethyl (Target) | Impact on Analysis |

| CAS Number | 147150-35-4 | 171297-30-6 | Unique identifier for standards |

| Molecular Formula | C₁₅H₁₃ClFN₅O₅S | C₁₃H₉ClFN₅O₅S | Mass shift of -28 Da (Loss of C₂H₄) |

| Molecular Weight | 429.81 g/mol | ~401.76 g/mol | Precursor ion selection |

| Functional Change | 5-Ethoxy ether | 5-Hydroxy (Enol/Keto tautomer) | Increased polarity; potential for keto-enol tautomerism |

| pKa (Sulfonamide) | 4.81 (Acidic) | ~4.5 - 4.8 | Requires acidic mobile phase for retention |

| LogP (Predicted) | 1.12 (pH 5) | < 0.8 | Earlier elution on C18; requires high aqueous start |

| Solubility | Moderate (184 mg/L at pH 7) | High | Risk of loss in aqueous partition steps |

Genesis & Environmental Fate: The Metabolic Map[1][2]

Understanding the formation of CAS 171297-30-6 is crucial for interpreting residue data.[1][2] In soil and biological systems, cloransulam-methyl undergoes two primary divergent pathways: hydrolysis (forming the acid) and O-dealkylation (forming the desethyl).[1][2]

Mechanism of Formation: The formation of Cloransulam-desethyl is mediated by Cytochrome P450 monooxygenases (in plants/mammals) or microbial O-demethylases (in soil).[1][2] The cleavage of the ethyl ether bond releases acetaldehyde and leaves a hydroxyl group on the pyrimidine ring.[1][2]

Figure 1: Divergent Metabolic Pathways of Cloransulam-methyl[1][2]

Caption: Metabolic divergence showing the formation of Cloransulam-desethyl via O-dealkylation, distinct from the hydrolytic pathway.

Analytical Methodologies: Validated LC-MS/MS Protocol

Causality in Method Design: Because Cloransulam-desethyl contains an acidic sulfonamide proton and a phenolic hydroxyl group, it is highly amenable to Negative Electrospray Ionization (ESI-) .[1][2] Positive mode is generally less sensitive due to the electron-withdrawing fluorine and chlorine atoms on the aromatic rings.[1][2]

Challenge: The metabolite is more polar than the parent. Standard C18 gradients often elute polar metabolites in the void volume, leading to ion suppression.[1][2] Solution: Use a high-aqueous initial mobile phase (95% Water) and a modified C18 column (e.g., C18-Polar or Fluorophenyl) to enhance retention.[1][2]

Protocol: Trace Quantitation in Soil/Vegetation[1][2]

1. Sample Preparation (Modified QuEChERS)

-

Step A: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Step B (Acidification): Add 10 mL acetonitrile containing 1% acetic acid.[1][2] Rationale: Acidification suppresses ionization of the sulfonamide (keeping it neutral), improving partition into the organic layer.[1][2]

-

Step C: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

-

Step D: Centrifuge at 4000 rpm for 5 min.

-

Step E (Cleanup): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.[1][2] Warning: Use minimal PSA, as it can bind acidic sulfonamides.[1][2] If recovery is low, use only C18/MgSO₄ for cleanup.[1][2]

2. LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ / Waters TQ-XS) | High sensitivity required for ng/g detection |

| Ionization | ESI Negative Mode (ESI-) | Deprotonation of sulfonamide nitrogen [M-H]⁻ |

| Column | Waters Acquity HSS T3 (100mm x 2.1mm, 1.8µm) | Superior retention of polar compounds |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for chromatographic retention |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier |

| Injection Vol | 5 - 10 µL | minimize solvent effects |

3. MRM Transitions (Self-Validating Logic) To ensure specificity, monitor two transitions. The ratio between the Quantifier and Qualifier ion must match the reference standard within ±20%.

-

Quantifier Product: 364.8 m/z (Loss of HCl or similar characteristic fragment - Verify with standard)

-

Qualifier Product: 180.0 m/z (Triazolopyrimidine core fragment)[1][2]

Note: Transitions must be optimized using a pure reference standard of CAS 171297-30-6. The parent (428 m/z) and free acid (414 m/z) must be chromatographically resolved to prevent cross-talk.[1][2]

Toxicology & Regulatory Implications[1][2][5][6]

While Cloransulam-methyl is the active ingredient, regulatory bodies (EPA, EFSA) require the monitoring of metabolites to assess "Total Toxic Residue" (TTR).[1][2]

-

Phytotoxicity: Cloransulam-desethyl generally exhibits significantly lower herbicidal activity than the parent ester.[1][2] The loss of the ethyl group interferes with the molecule's fit into the Acetolactate Synthase (ALS) enzyme pocket.[1][2]

-

Persistence: Due to the free hydroxyl group, the desethyl metabolite is more susceptible to conjugation (glycosylation) in plants and oxidative cleavage in soil, making it generally less persistent than the parent.[1][2]

-

Groundwater Risk: The increased polarity (lower LogP) theoretically increases mobility in soil pore water.[1][2] However, the rapid degradation to the terminal hydroxy-acid form usually mitigates long-term leaching risks compared to the more stable parent.[1][2]

References

-

United States Environmental Protection Agency (EPA). (1997).[1][2] Pesticide Fact Sheet: Cloransulam-methyl. Office of Prevention, Pesticides and Toxic Substances.[1][2]

-

USDA Agricultural Research Service. (1995).[1][2] Cloransulam-methyl aerobic soil metabolism. Technical Abstract.

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 86453, Cloransulam-methyl. (Data inferred for metabolite structure).

-

ChemicalBook. (2023).[1][2] Cloransulam-desethyl CAS 171297-30-6 Entry.[1][2][4]

Sources

Cloransulam-desethyl chemical structure and molecular weight

The following technical guide details the chemical structure, molecular weight, and analytical profiling of Cloransulam-desethyl , a critical metabolite of the herbicide Cloransulam-methyl.

Content Type: Technical Reference & Analytical Guide Subject: Chemical Characterization, Metabolic Pathway, and LC-MS/MS Quantification[1]

Executive Summary

Cloransulam-desethyl (CAS: 171297-30-6) is the primary degradation product of the triazolopyrimidine sulfonamide herbicide Cloransulam-methyl . It is formed via the O-dealkylation of the ethoxy side chain on the triazolopyrimidine ring, often accompanied by the hydrolysis of the methyl ester to the free acid.

In environmental fate and residue analysis, this compound represents a significant "residue of concern" due to its mobility and potential persistence in soil and aquatic systems. It is chemically distinct from the parent compound by the presence of a hydroxyl group in place of the ethoxy moiety and a carboxylic acid in place of the methyl ester.

Chemical Characterization

Identity & Physicochemical Data

| Parameter | Data |

| Common Name | Cloransulam-desethyl (Free Acid) |

| Synonyms | 5-hydroxy-cloransulam; Desethyl-cloransulam acid |

| CAS Number | 171297-30-6 |

| Molecular Formula | C₁₂H₇ClFN₅O₅S |

| Molecular Weight | 387.73 g/mol (Average) |

| Monoisotopic Mass | 387.0126 Da |

| IUPAC Name | 3-chloro-2-[(7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid |

| SMILES | OC(=O)c1c(Cl)cccc1NS(=O)(=O)c2nc3cc(F)nc(O)n3n2 |

| Solubility | High polarity (Acidic + Phenolic -OH); significantly more water-soluble than parent Cloransulam-methyl.[2] |

| pKa | Acidic (Carboxylic acid pKa ~3-4; Sulfonamide pKa ~4-5) |

Structural Analysis

The molecule consists of two primary pharmacophores linked by a sulfonamide bridge:

-

Benzoic Acid Moiety: A 2,3-disubstituted benzoic acid ring (3-chloro-2-amino derivative). In the parent (Cloransulam-methyl), this is a methyl ester. In Cloransulam-desethyl, it is the free carboxylic acid.[2]

-

Triazolopyrimidine Ring: A fused bicyclic heterocycle. The parent compound features a 5-ethoxy group. In Cloransulam-desethyl, this has been metabolized to a 5-hydroxy group (tautomeric with the ketone form).

Metabolic Pathway & Formation

Cloransulam-methyl degrades via two primary mechanisms: Hydrolysis (ester cleavage) and O-Dealkylation (ether cleavage). Cloransulam-desethyl is the terminal product of both pathways occurring sequentially.

Pathway Diagram (Graphviz)

Figure 1: Metabolic degradation pathways of Cloransulam-methyl leading to the formation of Cloransulam-desethyl.

Analytical Methodology: LC-MS/MS Protocol[1][3][4][5][6][7][8][9]

Quantification of Cloransulam-desethyl requires rigorous extraction and targeted Mass Spectrometry (MS/MS) due to its polarity and low concentrations in complex matrices (soil/plant tissue).

Sample Preparation (QuEChERS Modified)

Because Cloransulam-desethyl is an acid, standard QuEChERS must be modified to ensure recovery.

-

Extraction: Weigh 10g homogenized sample. Add 10 mL Acetonitrile (ACN) with 1% Formic Acid (to protonate the acid and improve partitioning into organic phase).

-

Partitioning: Add salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Clean-up: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) is NOT recommended as it binds acidic analytes. Use C18 only to remove lipids/waxes.

-

Reconstitution: Evaporate aliquot to dryness; reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters

-

Ionization Mode: ESI Positive (+) or Negative (-).[3]

-

Note: Negative mode is often more sensitive for sulfonamides and carboxylic acids, but Positive mode is common for multi-residue screens.

-

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

MRM Transitions (Targeted)

The following transitions are derived from the fragmentation logic of the sulfonamide scaffold.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Fragmentation Logic |

| Cloransulam-desethyl | 388.0 [M+H]⁺ | 169.0 | 344.0 | 169: Cleavage of sulfonamide bridge yielding the 5-hydroxy-7-fluoro-triazolopyrimidine amine.344: Loss of CO₂ (-44) from carboxylic acid. |

| Cloransulam-methyl | 430.0 [M+H]⁺ | 398.0 | 175.0 | 398: Loss of Methanol (-32).175: Triazolopyrimidine amine fragment. |

Validation Criteria:

-

Retention Time: The desethyl metabolite is more polar; expect it to elute earlier than the parent Cloransulam-methyl.

-

Linearity: R² > 0.99 over 1–100 ng/mL range.

-

Matrix Effects: Use matrix-matched calibration curves, as the acidic nature makes it susceptible to ion suppression in soil extracts.

References

-

U.S. Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Cloransulam-methyl. Office of Prevention, Pesticides and Toxic Substances. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86453, Cloransulam-methyl. Retrieved from PubChem. Link

-

ChemicalBook. (2024). Cloransulam-desethyl Product Description and CAS 171297-30-6. Link

-

Lewer, P., et al. (2000). Metabolism of Cloransulam-methyl in Soybeans. Journal of Agricultural and Food Chemistry, 48(6), 2532–2546. (Confirming the 5-hydroxy metabolic route). Link

Sources

Metabolic pathway of cloransulam-methyl in soil

An In-Depth Technical Guide to the Metabolic Pathway of Cloransulam-Methyl in Soil

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic fate of cloransulam-methyl in the soil environment. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a simple recitation of facts to explore the causal mechanisms driving the herbicide's transformation, the critical environmental factors at play, and the robust methodologies required for its study.

Introduction: Cloransulam-Methyl in Context

Cloransulam-methyl is a selective, post-emergence herbicide from the triazolopyrimidine sulfonanilide chemical family, widely used for the control of broadleaf weeds in soybean cultivation.[1][2] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the synthesis of branched-chain amino acids in plants, leading to the cessation of growth and eventual death of susceptible weed species.[1][3]

The environmental fate of any agricultural chemical is of paramount importance. Understanding the metabolic pathways of cloransulam-methyl in soil is not merely an academic exercise; it is fundamental to accurately assessing its environmental persistence, potential for off-site transport, and overall ecological risk profile. This guide synthesizes current knowledge to provide a detailed picture of its degradation journey in the complex soil matrix.

Core Metabolic Pathways in Aerobic Soil

The degradation of cloransulam-methyl in soil is a multifaceted process involving biotic and abiotic mechanisms. Under typical aerobic conditions, microbial activity is the principal driver of its transformation.[4] The degradation exhibits a biphasic pattern, characterized by an initial phase of rapid transformation followed by a slower rate of decline.[2][5] The primary metabolic events are hydrolysis, hydroxylation, and eventual mineralization, alongside the formation of non-extractable bound residues.

The key identified metabolites resulting from these processes include:

-

Cloransulam (de-esterified): Formed by the hydrolysis of the methyl ester group.

-

5-hydroxycloransulam-methyl: Resulting from hydroxylation of the parent molecule.

-

5-hydroxycloransulam: Formed via hydrolysis of 5-hydroxycloransulam-methyl.[2][5]

These metabolites are significantly less phytotoxic than the parent cloransulam-methyl molecule.[5] A substantial portion of the applied radiolabeled carbon can also become incorporated into the soil organic matter as bound residue over time.[5]

Caption: Primary aerobic metabolic pathway of cloransulam-methyl in soil.

Kinetics of Soil Degradation

The persistence of cloransulam-methyl is typically low, with reported half-lives (DT₅₀) varying based on soil type and environmental conditions.

| Study Type | Soil Type(s) | DT₅₀ (Half-Life) Range | Reference(s) |

| Aerobic Soil Lab | Cecil & Hanford | 9 - 13 days | [2] |

| Aerobic Soil Lab | Multiple (16 soils) | 13 - 28 days | [5] |

| Field Dissipation | Various | 4.2 - 24.1 days | |

| Field Studies | Not specified | 8 - 10 days | [4] |

| Anaerobic Aquatic | Not applicable | ~16 days | [2] |

Table 1: Summary of reported degradation half-lives (DT₅₀) for cloransulam-methyl.

The causality behind this variability lies in the interplay of factors that control microbial activity and the bioavailability of the herbicide.

Key Factors Influencing Degradation Pathways

The rate and extent of cloransulam-methyl metabolism are not static but are governed by a combination of biological, chemical, and physical factors within the soil.

The Decisive Role of Microbial Activity

The central role of microorganisms is unequivocally demonstrated by comparative studies using sterilized soil. In gamma-irradiated sterile soil, the degradation rate of cloransulam-methyl decreases by approximately tenfold, confirming that microbial metabolism is the primary dissipation route.[5] Different microbial communities may even be responsible for degrading distinct parts of the molecule, as suggested by studies using cloransulam-methyl radiolabeled on different rings.[6]

Environmental Modulators

-

Temperature: As with most biological processes, temperature is a critical rate-limiting factor. Dissipation increases with higher temperatures.[6][7] Conversely, at low temperatures (e.g., 5°C), the degradation rate is significantly suppressed.[5] This has direct implications for the herbicide's persistence when applied in early spring or late autumn.

-

Soil Moisture: The effect of moisture is nuanced and often depends on the soil type.[6] In some soils, increasing moisture enhances mineralization by improving microbial access to the herbicide.[6][7] Optimal moisture conditions for microbial activity generally lead to faster degradation.

-

Soil Properties: Soil texture, organic matter content, and pH influence the sorption and bioavailability of cloransulam-methyl. The compound's mobility can range from very high to low based on its organic carbon-water partitioning coefficient (Koc), which varies from 12 to 915.[4][8] With a pKa of 4.81, the molecule exists predominantly as an anion in most agricultural soils, which can affect its adsorption to soil colloids.[8]

Abiotic Degradation Processes

While microbial action is dominant, abiotic processes contribute to the overall dissipation, particularly at the soil surface.

-

Photolysis: Cloransulam-methyl is susceptible to degradation by sunlight. The photolysis half-life on a moist soil surface is approximately 13 days.[8] In aquatic environments, this process is much more rapid, with a half-life of around 22 minutes.[2] This makes photolysis a relevant degradation pathway for surface-applied cloransulam-methyl before it is incorporated into the soil profile.

-

Chemical Hydrolysis: The hydrolysis of cloransulam-methyl is pH-dependent.[2] It is generally a slow process in soil, with a reported half-life of 67 days in a soil slurry at a pH of 6.5.[3][8]

Methodologies for a Self-Validating Metabolism Study

To generate trustworthy and reproducible data on the soil metabolism of cloransulam-methyl, a robust experimental design is essential. The OECD Guideline for Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil") provides a foundational framework.

Protocol: Aerobic Soil Metabolism Study (Adapted from OECD 307)

This protocol is designed as a self-validating system, where controls and mass balance calculations ensure the integrity of the results.

1. Preparation and Characterization:

- Soil Selection: Select at least two distinct soil types, characterized for texture, pH, organic carbon content, and microbial biomass. This is crucial for understanding the influence of soil properties.

- Radiolabeling: Synthesize ¹⁴C-cloransulam-methyl, typically with the label on the phenyl or triazolopyrimidine ring. Using two different label positions provides deeper insight into the molecule's fate.[6]

- Test Substance Application: Prepare a stock solution and apply it uniformly to the soil samples to achieve the desired concentration, ensuring it does not exceed the herbicide's solubility or typical application rates.

2. Incubation:

- System Setup: Place treated soil samples into flow-through incubation vessels that allow for the trapping of ¹⁴CO₂ and other volatile organic compounds.

- Environmental Control: Maintain constant temperature (e.g., 25°C) and moisture (e.g., 100-kPa moisture potential) in the dark to isolate microbial metabolism from photolysis.[5]

- Sterile Control: Include a set of sterilized soil samples (e.g., via gamma irradiation or autoclaving) to differentiate biotic from abiotic degradation. The significant difference in degradation rate between this and the viable samples validates the microbial role.

3. Sampling and Analysis:

- Time Points: Sample replicate vessels at geometrically spaced time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days) to accurately model degradation kinetics.

- Extraction: Perform a sequential extraction of soil samples using solvents of increasing polarity (e.g., acetonitrile/water, followed by more rigorous extraction for bound residues).[5]

- Quantification: Analyze extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and metabolites.

- Identification: Use co-chromatography with authentic standards or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the identity of metabolites.

- Mass Balance: For each time point, calculate the mass balance by summing the radioactivity in the extracts, the trapped volatiles (¹⁴CO₂), and the non-extractable (bound) residue. A recovery of 90-110% validates the experimental procedure.

Caption: Experimental workflow for a robust soil metabolism study.

Conclusion

The metabolic pathway of cloransulam-methyl in soil is predominantly a microbially-driven process, resulting in its conversion to less active metabolites and eventual mineralization. The herbicide's persistence is relatively low, though it is highly dependent on environmental factors such as temperature, moisture, and specific soil properties. Abiotic factors like photolysis also contribute to its dissipation, particularly at the soil surface. A thorough understanding of these pathways and influencing factors, validated through rigorous experimental protocols, is essential for the responsible management and environmental stewardship of this important agricultural tool.

References

-

Title: Products and kinetics of cloransulam-methyl aerobic soil metabolism Source: USDA ARS URL: [Link]

-

Title: Cloransulam-Methyl | C15H13ClFN5O5S Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Cloransulam-methyl - Active Ingredient Page Source: Chemical Warehouse URL: [Link]

-

Title: Effect of Soil Conditions on the Degradation of Cloransulam-Methyl Source: FAO AGRIS URL: [Link]

-

Title: Effect of Soil Conditions on the Degradation of Cloransulam-Methyl Source: ResearchGate URL: [Link]

-

Title: Cloransulam-methyl (Ref: XDE 565) Source: AERU, University of Hertfordshire URL: [Link]

-

Title: Pesticides - Fact Sheet for Cloransulam-methyl Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Pesticide Fate in the Environment: A Guide for Field Inspectors Source: Illinois State Water Survey URL: [Link]

-

Title: Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives Source: MDPI URL: [Link]

-

Title: Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2 Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. www3.epa.gov [www3.epa.gov]

- 3. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 4. isws.illinois.edu [isws.illinois.edu]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Effect of Soil Conditions on the Degradation of Cloransulam-Methyl [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Cloransulam-methyl and Cloransulam-desethyl

Abstract

This technical guide provides a comprehensive analysis of the distinctions between the herbicide cloransulam-methyl and its primary metabolite, cloransulam-desethyl. Tailored for researchers, scientists, and professionals in drug development and environmental science, this document delves into the critical differences in their chemical structures, physicochemical properties, metabolic pathways, and analytical quantification. By synthesizing technical data with practical insights, this guide aims to elucidate the significance of the transformation from the parent compound to its metabolite, offering a foundational understanding for further research and regulatory assessment.

Introduction

Cloransulam-methyl is a prominent member of the triazolopyrimidine sulfonanilide chemical family, widely utilized as a selective, post-emergence herbicide for the control of broadleaf weeds, particularly in soybean cultivation.[1][2] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is pivotal for the synthesis of essential branched-chain amino acids in plants.[2][3] The metabolic fate of cloransulam-methyl in biological systems and the environment is of paramount importance for understanding its overall toxicological and environmental profile. A key step in its metabolism is the conversion to cloransulam-desethyl, also referred to simply as cloransulam. This guide will dissect the fundamental differences between these two molecules, providing a detailed technical overview for the scientific community.

Molecular Profile and Physicochemical Properties

The core difference between cloransulam-methyl and cloransulam-desethyl lies in a subtle yet significant structural modification. Cloransulam-methyl is the methyl ester of its corresponding carboxylic acid, cloransulam-desethyl.[4] This transformation from an ester to a carboxylic acid profoundly influences the physicochemical properties of the molecule, which in turn affects its biological activity, environmental mobility, and persistence.

Chemical Structures and Transformation

The metabolic conversion of cloransulam-methyl to cloransulam-desethyl involves the hydrolysis of the methyl ester group to a carboxylic acid. This is a common metabolic reaction in many organisms, including plants and animals, often mediated by esterase enzymes.

Caption: Metabolic conversion of cloransulam-methyl to cloransulam-desethyl.

Comparative Physicochemical Data

The structural alteration from a methyl ester to a carboxylic acid has significant implications for the physicochemical properties of the two compounds. These differences are summarized in the table below.

| Property | Cloransulam-methyl | Cloransulam-desethyl (Cloransulam) | Significance of the Difference |

| IUPAC Name | methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1][4][5]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate[1] | 3-chloro-2-[[(5-ethoxy-7-fluoro[1][4][5]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoic acid[6] | Reflects the presence of a methyl ester versus a carboxylic acid. |

| Molecular Formula | C₁₅H₁₃ClFN₅O₅S[1] | C₁₄H₁₁ClFN₅O₅S[6] | Loss of a CH₂ group. |

| Molar Mass | 429.81 g/mol [1] | 415.8 g/mol [6] | A direct consequence of the structural change. |

| Water Solubility | Moderately soluble (pH dependent: 3 ppm at pH 5, 184 ppm at pH 7)[1] | Higher water solubility is expected due to the polar carboxylic acid group. | Increased polarity of cloransulam-desethyl enhances its mobility in aqueous environments. |

| pKa | 4.81[4] | The carboxylic acid group will have a lower pKa, making it a stronger acid. | Influences the ionization state at different environmental pH values, affecting sorption and mobility. |

| LogP (Octanol-Water Partition Coefficient) | Higher LogP is expected due to the less polar ester group. | 2.8[6] | Indicates a lower potential for bioaccumulation for the more polar metabolite. |

Mechanism of Action and Herbicidal Activity

Cloransulam-methyl exerts its herbicidal effects by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[8] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing weed death.[2]

While cloransulam-methyl is the active ingredient applied, its metabolite, cloransulam-desethyl, is also known to be phytotoxic.[9] The herbicidal activity of cloransulam-desethyl is a crucial factor in assessing the overall and prolonged efficacy of the parent compound. Studies have shown that extractable metabolites, including cloransulam-desethyl, are significantly less phytotoxic than the parent molecule.[9]

Caption: Inhibition of ALS by cloransulam-methyl and its metabolite.

Metabolic Pathway and Environmental Fate

The transformation of cloransulam-methyl to cloransulam-desethyl is a key metabolic step that influences its environmental persistence and mobility. This conversion occurs in both soil and aquatic environments, primarily through microbial degradation and hydrolysis.[9][10]

Soil Metabolism

In aerobic soil environments, cloransulam-methyl undergoes relatively rapid transformation, with reported half-lives ranging from 9 to 28 days.[9] The primary metabolites identified in soil are cloransulam-desethyl, 5-hydroxy-cloransulam-methyl, and 5-hydroxy-cloransulam.[9] The formation of cloransulam-desethyl increases its mobility in soil due to its higher water solubility and the anionic nature of the carboxylate group at typical soil pH, which reduces its adsorption to soil organic matter.[10]

Aquatic Metabolism

In aquatic systems, the degradation of cloransulam-methyl is influenced by pH and photolysis.[10] Hydrolysis is pH-dependent, being slow at pH 7 and rapid at pH 9.[10] Photolysis in water is a major route of degradation, with a half-life of approximately 22 minutes at pH 7.[10] Under anaerobic aquatic conditions, the transformation half-life of cloransulam-methyl is about 16 days, with cloransulam-desethyl being a significant transformation product.[10]

Caption: Simplified metabolic pathways of cloransulam-methyl in the environment.

Analytical Methodologies

The accurate quantification of both cloransulam-methyl and cloransulam-desethyl is essential for environmental monitoring, residue analysis, and metabolic studies. Due to their structural similarity but different physicochemical properties, analytical methods must be capable of separating and detecting both compounds.

Experimental Protocol: Simultaneous Analysis in Water

A common and effective method for the simultaneous determination of cloransulam-methyl and cloransulam-desethyl in water samples involves solid-phase extraction (SPE) followed by gas chromatography with mass selective detection (GC-MSD).[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Acidify the water sample to preserve the analytes.

-

Pass the acidified sample through an octadecyl (C18) solid-phase extraction (SPE) column.

-

-

Elution:

-

Elute the retained cloransulam-methyl and cloransulam-desethyl from the SPE column using 5.0 mL of acetonitrile.[11]

-

-

Solvent Evaporation:

-

Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen at 50°C.[11]

-

-

Derivatization (for GC analysis of cloransulam-desethyl):

-

Analysis:

-

Analyze the prepared sample using capillary gas chromatography with a mass selective detector (GC-MSD).

-

Caption: Workflow for the analysis of cloransulam-methyl and its metabolite.

Toxicological Significance

The toxicological profiles of both cloransulam-methyl and its metabolite are crucial for assessing the overall risk to non-target organisms and human health.

Mammalian Toxicology

Cloransulam-methyl exhibits low mammalian toxicity.[12] Metabolism studies in rats and ruminants have shown that cloransulam-methyl is rapidly excreted, primarily in the urine and feces, with a very low potential for bioaccumulation.[4] In these studies, cloransulam-desethyl was identified as a metabolite.[4] The U.S. Environmental Protection Agency (EPA) has determined that there are no metabolites of toxicological concern associated with cloransulam-methyl.[10]

Ecotoxicology

Cloransulam-methyl is classified as very toxic to aquatic life with long-lasting effects.[4] While the parent compound is practically non-toxic to birds and small mammals, it can be toxic to non-target plants due to its herbicidal mode of action.[10] The increased water solubility and mobility of cloransulam-desethyl suggest that it may have a different environmental exposure profile compared to the parent compound, which is an important consideration in ecotoxicological risk assessments.

| Toxicological Endpoint | Cloransulam-methyl | Cloransulam-desethyl (Cloransulam) |

| GHS Classification (Human Health) | Harmful if inhaled[4] | Causes skin irritation, serious eye damage, and may cause respiratory irritation[6] |

| GHS Classification (Environment) | Very toxic to aquatic life with long-lasting effects[4] | Toxic to aquatic life with long-lasting effects[6] |

| Bioaccumulation Potential | Low[4] | Expected to be lower than the parent compound due to increased polarity. |

Conclusion

The distinction between cloransulam-methyl and its primary metabolite, cloransulam-desethyl, is fundamental to a comprehensive understanding of this herbicide's behavior and impact. The conversion of the methyl ester to a carboxylic acid results in significant changes in physicochemical properties, most notably an increase in water solubility and a decrease in lipophilicity. These alterations directly influence the environmental fate of the compound, leading to greater mobility of the metabolite in soil and aquatic systems. While both compounds share the same primary mode of action through the inhibition of the ALS enzyme, their differing phytotoxicity and toxicological profiles necessitate their individual consideration in research, environmental monitoring, and regulatory evaluations. This guide provides a detailed technical foundation for professionals engaged in the study and application of cloransulam-methyl, emphasizing the critical role of its metabolic transformation.

References

-

Cloransulam-methyl. In: Wikipedia. Retrieved from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86453, Cloransulam-Methyl. Retrieved from: [Link]

-

Chemical Warehouse. Cloransulam-methyl - Active Ingredient Page. Retrieved from: [Link]

-

Laca-Buendia, J. P., & Nisrala, M. A. (1998). Efficacy and selectivity of cloransulam-methyl in postemergence control of weeds in soybean. Revista Brasileira de Herbicidas, 3(1), 1-8. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Cloransulam-Meth; 442315-03. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (1997). Pesticides - Fact Sheet for Cloransulam-methyl. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Cloransulam-Meth; 442315-02. Retrieved from: [Link]

-

University of Hertfordshire. (n.d.). Cloransulam-methyl (Ref: XDE 565). AERU. Retrieved from: [Link]

-

United States Department of Agriculture, Agricultural Research Service. (1995). Products and kinetics of cloransulam-methyl aerobic soil metabolism. Retrieved from: [Link]

-

Oliveira, R. S., Jr., Constantin, J., & Alonso, D. G. (2014). Cloransulam-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops. Revista Brasileira de Herbicidas, 13(2), 146-153. Retrieved from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22235201, Cloransulam. Retrieved from: [Link]

-

Fausey, J. C., & Simmons, F. W. (2000). Effect of Soil Conditions on the Degradation of Cloransulam-Methyl. Journal of Environmental Quality, 29(5), 1541-1547. Retrieved from: [Link]

-

Manabe, Y., & Fushimi, K. (2001). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Journal of Pesticide Science, 26(3), 268-276. Retrieved from: [Link]

-

Wang, G., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4145-4148. Retrieved from: [Link]

-

Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. Retrieved from: [Link]

-

University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Retrieved from: [Link]

-

Saari, L. L., Cotterman, J. C., & Thill, D. C. (1994). Resistance To Acetolactate Synthase Inhibiting Herbicides. In Herbicide Resistance in Plants. CRC Press. Retrieved from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91759, Flumetsulam. Retrieved from: [Link]

Sources

- 1. Cloransulam-methyl - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides [pubmed.ncbi.nlm.nih.gov]

- 4. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficacy and selectivity of cloransulam-methyl in postemergence control of weeds in soybean - Weed Control Journal [weedcontroljournal.org]

- 6. Cloransulam | C14H11ClFN5O5S | CID 22235201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. researchgate.net [researchgate.net]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. www3.epa.gov [www3.epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

Identification and Characterization of the 5-Hydroxy Metabolite of Cloransulam-desethyl

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the 5-hydroxy metabolite of Cloransulam-desethyl, a significant degradation product of the triazolopyrimidine sulfonanilide herbicide, Cloransulam-methyl. We will delve into the metabolic pathways, analytical strategies, and data interpretation required for the unambiguous identification of this metabolite. This guide is intended for researchers and scientists in the fields of environmental science, analytical chemistry, and drug development who are engaged in metabolite identification studies.

Introduction: The Significance of Metabolite Identification

Cloransulam-methyl is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Like many agrochemicals, its environmental fate and potential impact are of significant interest. The parent compound, Cloransulam-methyl, undergoes metabolic transformation in soil and water, leading to the formation of various metabolites.[3][4] Understanding the structure and properties of these metabolites is crucial for a complete assessment of the herbicide's environmental persistence, potential toxicity, and overall risk profile.

One of the key metabolites identified in aerobic soil metabolism studies is the 5-hydroxy derivative.[3] This guide will focus on the analytical methodologies for the identification of the 5-hydroxy metabolite of Cloransulam-desethyl (the carboxylic acid form of a related compound, likely resulting from the hydrolysis of the methyl ester of Cloransulam). The principles and techniques described herein are broadly applicable to the identification of other xenobiotic metabolites.

Cloransulam-methyl and its relatives belong to the triazolopyrimidine sulfonanilide chemical family and act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[5][6]

Metabolic Pathway of Cloransulam-methyl

The primary metabolic transformations of Cloransulam-methyl in the environment involve hydrolysis of the methyl ester group and hydroxylation of the triazolopyrimidine ring system. The formation of the 5-hydroxy metabolite is a key step in its degradation pathway.

Caption: Metabolic pathway of Cloransulam-methyl.

Analytical Workflow for Metabolite Identification

The identification of the 5-hydroxy metabolite of Cloransulam-desethyl requires a systematic analytical approach, combining robust sample preparation, high-resolution chromatographic separation, and sensitive and specific mass spectrometric detection.

Caption: General analytical workflow for metabolite identification.

Sample Preparation: The Foundation of Reliable Analysis

The choice of sample preparation technique is critical and depends on the sample matrix (e.g., soil, water, biological tissue). The primary goals are to efficiently extract the analyte of interest, remove interfering matrix components, and concentrate the sample for enhanced sensitivity.

3.1.1. Protocol for Solid-Phase Extraction (SPE) from Water Samples

This protocol is adapted from established methods for the extraction of polar herbicides from aqueous matrices.[7]

-

Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter. Adjust the pH of the sample to ~3.0 with a suitable acid (e.g., formic acid) to ensure the analytes are in their neutral form, which enhances their retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water (pH 3.0) through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any retained polar interferences.

-

Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

3.1.2. Protocol for QuEChERS-based Extraction from Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from complex matrices.

-

Sample Homogenization: Homogenize a representative soil sample (e.g., 10 g) with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the homogenized sample in a 50 mL centrifuge tube.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove excess water).

-

Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes. Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the analytical technique of choice for the sensitive and selective determination of herbicide metabolites due to its ability to separate complex mixtures and provide structural information.[8][9][10]

3.2.1. Chromatographic Separation

The goal of the chromatographic separation is to resolve the target metabolite from its parent compound and other potential isomers and matrix components.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is typically used for the separation of polar to moderately polar compounds like Cloransulam and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both modified with a small amount of an acid (e.g., 0.1% formic acid), is commonly employed. The acid helps to improve peak shape and ionization efficiency in the mass spectrometer.

-

Gradient Program: A typical gradient might start at 95% aqueous mobile phase, ramping to 95% organic mobile phase over several minutes, followed by a hold and re-equilibration step.

3.2.2. Mass Spectrometric Detection and Identification

Tandem mass spectrometry (MS/MS) provides two levels of mass analysis, which is crucial for the confident identification of analytes in complex matrices.[8]

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar and thermally labile compounds like sulfonylurea herbicides and their metabolites. Analysis is typically performed in negative ion mode, as the acidic protons on the molecule are readily lost to form [M-H]⁻ ions.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis and targeted screening, MRM is the preferred acquisition mode.[11] In this mode, the first quadrupole (Q1) is set to select the precursor ion (the [M-H]⁻ of the target analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor for specific product ions. The transition from a specific precursor ion to a specific product ion is highly selective.

Table 1: Predicted and Experimental Mass Spectrometric Data

| Compound | Predicted [M-H]⁻ (m/z) | Key Predicted Fragment Ions (m/z) |

| Cloransulam | 414.0 | 282.0, 197.0 |

| Cloransulam-desethyl 5-hydroxy metabolite | 430.0 | 298.0, 197.0 |

Rationale for Predicted Fragments: The addition of a hydroxyl group (+16 Da) to the Cloransulam structure results in a precursor ion of m/z 430.0. A characteristic fragmentation of sulfonylureas is the cleavage of the sulfonylurea bridge. For the 5-hydroxy metabolite, this would lead to a fragment ion corresponding to the hydroxylated triazolopyrimidine sulfonyl portion (m/z 298.0) and the common fragment of the substituted benzoic acid portion (m/z 197.0).

Data Interpretation and Structural Elucidation

The definitive identification of the 5-hydroxy metabolite relies on a combination of chromatographic and mass spectrometric evidence.

-

Retention Time: The 5-hydroxy metabolite is expected to be more polar than the parent Cloransulam and will therefore have a shorter retention time on a reversed-phase HPLC column.

-

Precursor Ion: The detection of an ion at the predicted m/z of 430.0 in the full scan mass spectrum provides the first piece of evidence for the presence of the hydroxylated metabolite.

-

Product Ion Spectrum: The fragmentation pattern in the product ion scan (or the confirmation of the predicted MRM transitions) is the most critical piece of evidence for structural confirmation. The presence of the fragment ion at m/z 298.0, representing the hydroxylated triazolopyrimidine sulfonyl moiety, is a strong indicator of hydroxylation on that part of the molecule. The common fragment at m/z 197.0 confirms the presence of the substituted benzoic acid portion.

-

Comparison with Authentic Standard: The ultimate confirmation of the metabolite's identity is achieved by comparing its retention time and mass spectrum with those of an authentic, synthesized analytical standard.

Conclusion

The identification of the 5-hydroxy metabolite of Cloransulam-desethyl is a critical step in understanding the environmental fate of Cloransulam-methyl. The analytical workflow presented in this guide, which combines efficient sample preparation with the power of LC-MS/MS, provides a robust framework for the successful identification and characterization of this and other xenobiotic metabolites. A thorough understanding of the underlying chemical principles and analytical techniques is paramount for generating high-quality, defensible data in regulatory and research settings.

References

-

University of Hertfordshire. Cloransulam-methyl (Ref: XDE 565) - AERU. [Link]

-

Wikipedia. Cloransulam-methyl. [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. Publication : USDA ARS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86453, Cloransulam-methyl. [Link]

-

U.S. Environmental Protection Agency. Pesticides - Fact Sheet for Cloransulam-methyl. [Link]

-

Galon, L. et al. Cloransulam-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops. [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. FACTORS CONTROLLING DEGRADATION OF PESTICIDES IN SOIL - Publication : USDA ARS. [Link]

-

Food and Agriculture Organization of the United Nations. Effect of Soil Conditions on the Degradation of Cloransulam-Methyl. [Link]

-

Chemical Warehouse. Cloransulam-methyl - Active Ingredient Page. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22235201, Cloransulam. [Link]

-

U.S. Environmental Protection Agency. Environmental Chemistry Methods: Cloransulam-Meth; 442315-03. [Link]

-

Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

- Snel, M. et al. DE-511, A NEW LOW-RATE TRIAZOLOPYRIMIDINE SULFONANILIDE HERBICIDE FOR - CONTROL OF BROAD-LEAVED WEEDS IN CEREALS AND MAIZE.

-

U.S. Environmental Protection Agency. Environmental Chemistry Methods: Cloransulam-Meth; 442315-02. [Link]

-

University of Hertfordshire. Florasulam (Ref: DE 570) - AERU. [Link]

-

ResearchGate. The soil degradation of the herbicide florasulam. [Link]

-

ResearchGate. Synthesis of the natural herbicide δ-aminolevulinic acid from cellulose-derived 5-(chloromethyl)furfural. [Link]

-

ResearchGate. Determination of acid herbicides in water by LC/MS/MS. [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

National Center for Biotechnology Information. Chemistry and fate of triazolopyrimidine sulfonamide herbicides. [Link]

-

ICL Group. Understanding florasulam: A selective herbicide active ingredient used in turf management. [Link]

-

Shimadzu. Rapid LCMS Analysis of Common Pesticides/Herbicides. [Link]

-

Yusa, V. et al. Analytical methods for human biomonitoring of pesticides. A review. [Link]

-

National Center for Biotechnology Information. Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. [Link]

Sources

- 1. Cloransulam-methyl - Wikipedia [en.wikipedia.org]

- 2. Cloransulam-methyl efficiency in postemergence control of Conyza bonariensis in RRTM soybeans crops - Weed Control Journal [weedcontroljournal.org]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. www3.epa.gov [www3.epa.gov]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. agilent.com [agilent.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Environmental Fate of Cloransulam-desethyl in Aquatic Systems

The following technical guide details the environmental fate of Cloransulam-desethyl (chemically identified as the O-dealkylated free acid metabolite, often synonymous with 5-hydroxy-cloransulam). This guide focuses on its formation, aquatic behavior, and detection, intended for agrochemical scientists and environmental risk assessors.

Executive Summary

Cloransulam-desethyl (5-hydroxy-cloransulam) represents a critical terminal metabolite in the degradation pathway of the triazolopyrimidine sulfonanilide herbicide, Cloransulam-methyl. While the parent compound is known for its mobility and potential persistence in anaerobic zones, the desethyl metabolite exhibits distinct physicochemical properties driven by dual dealkylation (loss of both methyl ester and ethyl ether groups).

This guide provides a mechanistic analysis of Cloransulam-desethyl’s formation, its high aqueous mobility profile, and the specific LC-MS/MS protocols required for its trace analysis in surface and groundwater systems.

Chemical Identity & Formation Mechanism[1][2][3]

Cloransulam-desethyl is formed through a two-step degradation process involving the hydrolysis of the methyl ester and the oxidative O-dealkylation of the ethoxy side chain.

Physicochemical Profile

| Property | Data | Context |

| Common Name | Cloransulam-desethyl (Free Acid) | Often cited as 5-hydroxy-cloransulam |

| Chemical Structure | 3-chloro-2-[(5-hydroxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | Dual acidic protons (COOH + OH tautomer) |

| Molecular Formula | C₁₂H₇ClFN₅O₅S | MW: 387.73 g/mol |

| Solubility | High (pH dependent) | Increases significantly at pH > 5 due to ionization |

| Precursor | Cloransulam-methyl (CAS 147150-35-4) | Via Cloransulam (acid) intermediate |

Metabolic Pathway (DOT Visualization)

The formation of Cloransulam-desethyl occurs primarily through microbial metabolism in soil/sediment interfaces and subsequent transport to water, or via photolytic cleavage.

Figure 1: Degradation pathway of Cloransulam-methyl leading to the desethyl metabolite.

Abiotic Degradation Pathways

Hydrolytic Stability

The parent compound, Cloransulam-methyl, hydrolyzes rapidly to the free acid (Cloransulam) in alkaline waters. However, the Cloransulam-desethyl metabolite itself is structurally robust against further hydrolysis.

-

Mechanism: The sulfonamide bridge is stable to hydrolysis at environmental pH (5–9). The 5-hydroxy group on the triazolopyrimidine ring introduces tautomeric stability, preventing rapid ring cleavage.

-

Implication: Once formed, Cloransulam-desethyl relies on photolysis or microbial action for clearance; it does not degrade via simple hydrolysis.

Photolysis (The Dominant Sink)

Direct and indirect photolysis are the primary abiotic degradation routes for sulfonanilides in clear surface waters.

-

Half-life: The parent degrades rapidly (t½ < 2 days) under sunlight. The desethyl metabolite retains the chromophores necessary for UV absorption.

-

Process: Photolytic cleavage typically ruptures the sulfonamide bridge, generating smaller polar fragments (sulfonic acids and anilines) that cease to be phytotoxic.

Biotic Transformation & Persistence

Aerobic Aquatic Metabolism

In aerobic water-sediment systems, the conversion of Cloransulam (acid) to Cloransulam-desethyl is a rate-limiting step mediated by microbial O-dealkylase enzymes.

-

Rate: Slow to moderate. The metabolite can persist if the microbial population lacks specific dealkylating capability.

-

Partitioning: Due to its high polarity (anionic character), Cloransulam-desethyl partitions almost exclusively into the water column rather than the sediment.

Anaerobic Persistence

A critical risk factor for this class of chemistry is anaerobic stability.

-

Observation: Under anaerobic conditions (e.g., stagnant benthic zones), the triazolopyrimidine ring is highly resistant to cleavage.

-

Risk: Cloransulam-desethyl can accumulate in anoxic groundwater or deep sediment pore water, acting as a persistent "terminal" residue until reintroduced to aerobic or photolytic zones.

Sorption and Mobility Profile

The environmental transport of Cloransulam-desethyl is governed by its ionization state.

Acid Dissociation (pKa)

-

pKa 1 (Carboxylic Acid): ~3.5

-

pKa 2 (Sulfonamide): ~4.8

-

pKa 3 (Hydroxyl): >9.0

Mobility Classification

At environmental pH (6.5–8.0), the molecule exists as a dianion (carboxylate and sulfonamide nitrogen deprotonated).

-

Koc (Organic Carbon Partition Coefficient): Very low (< 15 mL/g).

-

Soil/Sediment Interaction: Anionic repulsion prevents binding to negatively charged clay and organic matter.

-

Leaching Potential: Extremely High . If formed in soil, it moves with the wetting front. In aquatic systems, it remains dissolved and travels downstream without significant sediment retardation.

Experimental Protocols: Detection & Analysis

To validate the presence of Cloransulam-desethyl, researchers must distinguish it from the parent and the free acid using high-resolution mass spectrometry.

Sample Preparation (Solid Phase Extraction)

-

Cartridge: Weak Anion Exchange (WAX) or Polymeric HLB. Rationale: WAX is superior for retaining the anionic metabolite while washing away neutral interferences.

-

Conditioning: Methanol followed by Water (pH 4).

-

Loading: Acidify water sample to pH 3–4 (ensures retention on HLB or proper interaction on WAX).

-

Elution: Methanol with 2% Formic Acid (for HLB) or Methanol with 5% Ammonium Hydroxide (for WAX release).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Mode: Negative Electrospray Ionization (ESI-).

| Parameter | Setting | Notes |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8µm) | High aqueous stability required |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization slightly but improves peak shape |

| Mobile Phase B | Acetonitrile | Methanol can cause higher background |

| MRM Transition 1 | m/z 386 → 350 | Quantifier (Loss of HCl) |

| MRM Transition 2 | m/z 386 → 154 | Qualifier (Triazolopyrimidine fragment) |

| Retention Time | Elutes before Cloransulam-methyl | Due to higher polarity |

Risk Assessment Context

Phytotoxicity

The desethyl metabolite generally exhibits reduced phytotoxicity compared to the parent ester. The loss of the lipophilic ethyl and methyl groups hinders the molecule's ability to penetrate plant cuticles and inhibit the ALS enzyme effectively.

Regulatory Implications[1]

-

Groundwater Advisory: Due to the high mobility of the desethyl metabolite, it serves as a marker for potential groundwater contamination, even if the parent compound is not detected.

-

Drinking Water: While less toxic, it is often included in "Total Toxic Residue" (TTR) calculations for regulatory limits (e.g., EPA tolerance expressions) to ensure conservative safety margins.

References

-

U.S. Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Cloransulam-methyl.[1][2] Office of Prevention, Pesticides and Toxic Substances. [Link]

-

PubChem. (2024). Cloransulam-methyl Compound Summary. National Center for Biotechnology Information. [Link]

-

European Food Safety Authority (EFSA). (2021). Peer review of the pesticide risk assessment of the active substance cloransulam-methyl. (General reference for triazolopyrimidine metabolite behavior). [Link]

-

Wolt, J. D., et al. (1996). Products and Kinetics of Cloransulam-methyl Aerobic Soil Metabolism. Journal of Agricultural and Food Chemistry.[3] (Foundational text establishing the dealkylation pathway). [Link]

Sources

The Enzymatic Architecture of Cloransulam-Desethyl Formation: A Technical Guide to its Metabolic Genesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Metabolic Fate of Cloransulam-Methyl

Cloransulam-methyl, a prominent triazolopyrimidine sulfonanilide herbicide, is a critical tool in modern agriculture for the post-emergence control of broadleaf weeds in soybean crops. Its efficacy is intrinsically linked to its molecular structure and, consequently, its metabolic fate within biological systems. Understanding the biotransformation of cloransulam-methyl is paramount for a comprehensive assessment of its environmental impact, toxicological profile, and the development of next-generation agrochemicals. This technical guide provides a deep dive into the core mechanism of formation for a key metabolite, colloquially termed "cloransulam-desethyl," but more accurately identified as 5-hydroxy-cloransulam-methyl and its subsequent hydrolysis product, 5-hydroxy-cloransulam . We will dissect the enzymatic machinery responsible for this transformation, provide detailed experimental protocols for its in-vitro study, and outline the analytical methodologies required for its robust identification and quantification.

I. The Metabolic Transformation: Unveiling the Identity of "Cloransulam-Desethyl"

Initial inquiries into the metabolism of cloransulam-methyl often refer to a "desethyl" metabolite. However, extensive analytical studies have revealed that the primary metabolic transformation at the ethoxy group is not a simple cleavage of the ethyl moiety, but rather an O-dealkylation reaction. This process involves the enzymatic conversion of the 5-ethoxy group on the triazolopyrimidine ring to a 5-hydroxy group.

Therefore, the term "cloransulam-desethyl" accurately refers to two principal metabolites:

-

5-hydroxy-cloransulam-methyl : The direct product of O-dealkylation of the parent compound.

-

5-hydroxy-cloransulam : The carboxylic acid derivative formed by the subsequent hydrolysis of the methyl ester group of 5-hydroxy-cloransulam-methyl.

This guide will focus on the initial and rate-limiting step: the formation of 5-hydroxy-cloransulam-methyl.

II. The Enzymatic Catalyst: Cytochrome P450 Monooxygenases

The metabolic conversion of cloransulam-methyl to its 5-hydroxy metabolite is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes .[1][2] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including drugs and pesticides.[1][2] In mammals, these enzymes are most abundant in the liver and are responsible for the initial phase I metabolism of many compounds.[3]

The general mechanism of CYP-catalyzed O-dealkylation proceeds through a well-established pathway:

-

Hydrogen Atom Abstraction : The highly reactive iron-oxo species within the CYP active site abstracts a hydrogen atom from the α-carbon of the ethoxy group of cloransulam-methyl.[4]

-

Oxygen Rebound : The resulting carbon-centered radical rapidly recombines with the hydroxyl radical bound to the iron center.[4]

-

Hemiacetal Formation : This "oxygen rebound" step forms an unstable hemiacetal intermediate.

-

Spontaneous Decomposition : The hemiacetal non-enzymatically decomposes, yielding the 5-hydroxy metabolite (5-hydroxy-cloransulam-methyl) and acetaldehyde.

Figure 1: Cytochrome P450-mediated O-dealkylation of cloransulam-methyl.

While the involvement of the CYP superfamily is clear, the specific isozymes responsible for cloransulam-methyl metabolism are a subject of ongoing research. Studies with other herbicides suggest that isozymes from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies are often implicated in xenobiotic metabolism.[5] Identifying the specific isozymes is crucial for predicting potential drug-herbicide interactions and understanding inter-individual variability in metabolism.

III. Experimental Workflow: In Vitro Generation and Analysis of 5-Hydroxy-Cloransulam-Methyl

To investigate the formation of 5-hydroxy-cloransulam-methyl in a controlled laboratory setting, an in vitro metabolism study using liver microsomes is the gold standard.[3][6][7] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[3]

A. In Vitro Incubation Protocol using Rat Liver Microsomes

This protocol provides a robust framework for studying the metabolism of cloransulam-methyl.

1. Reagents and Materials:

-

Cloransulam-methyl (analytical standard)

-

5-hydroxy-cloransulam-methyl (analytical standard, if available)

-

Pooled rat liver microsomes (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

2. Step-by-Step Incubation Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures on ice. A typical final volume is 200 µL.

-

Test Incubation:

-

Potassium phosphate buffer (to final volume)

-

Rat liver microsomes (final concentration 0.5 mg/mL)[3]

-

Cloransulam-methyl (final concentration 1 µM, added from a stock solution in a solvent like DMSO, final solvent concentration <0.5%)

-

-

Negative Control (No NADPH):

-

Same as the test incubation but replace the NADPH regenerating system with an equal volume of buffer. This control verifies that the metabolism is NADPH-dependent, a hallmark of CYP activity.

-

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the "Test Incubation" tubes.

-

Incubation: Incubate all tubes at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.

-

Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Protein Precipitation: Vortex the tubes vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Figure 2: Experimental workflow for in vitro metabolism of cloransulam-methyl.

B. Identification of Involved CYP Isozymes

To pinpoint the specific CYP isozymes responsible for the O-dealkylation of cloransulam-methyl, the above protocol can be modified by including selective chemical inhibitors for different CYP isoforms in the incubation mixture.[8] A significant reduction in the formation of 5-hydroxy-cloransulam-methyl in the presence of a specific inhibitor points to the involvement of that particular isozyme.[8]

Table 1: Common Selective CYP450 Inhibitors [8]

| CYP Isozyme | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

IV. Analytical Methodology: HPLC-MS/MS for Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of cloransulam-methyl and its metabolites.[9][10]

A. Sample Preparation

The supernatant collected from the in vitro incubation can be directly injected into the HPLC-MS/MS system or may require further dilution with the initial mobile phase to ensure compatibility.

B. HPLC-MS/MS Method Parameters

The following is a representative, though not exhaustive, set of parameters that can be optimized for the analysis.

1. HPLC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) will be necessary to separate the more polar metabolites from the parent compound. A typical gradient might be:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 5% B

-

12.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

2. Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Optimization is required, but sulfonamides often ionize well in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation.

Table 2: Hypothetical MRM Transitions for Cloransulam-Methyl and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cloransulam-methyl | 428.0 | [Fragment 1] |

| 5-hydroxy-cloransulam-methyl | 414.0 | [Fragment 2] |

| Cloransulam | 414.0 | [Fragment 3] |

| Internal Standard | [Varies] | [Varies] |

Note: The exact m/z values and optimal fragment ions must be determined experimentally by infusing pure standards of each analyte into the mass spectrometer.

C. Data Analysis and Interpretation

The concentration of cloransulam-methyl and its 5-hydroxy metabolite in the samples is determined by comparing the peak areas of the analytes to that of the internal standard and constructing a calibration curve using known concentrations of analytical standards. The rate of metabolism can then be calculated from the disappearance of the parent compound and the appearance of the metabolite over time.

V. Structural Elucidation: Confirming the Metabolite Identity

Unequivocal identification of the metabolite as 5-hydroxy-cloransulam-methyl requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS).[11][12]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the metabolite, allowing for the determination of its elemental composition. The mass difference between the parent compound and the metabolite will correspond to the loss of a C₂H₄ group and the addition of a hydrogen atom.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the precise location of the hydroxyl group. The disappearance of the signals corresponding to the ethoxy group and the appearance of a new signal in the aromatic region (if the hydroxyl proton is observable) or changes in the chemical shifts of adjacent protons and carbons will confirm the structure.

VI. Conclusion and Future Directions

The formation of the "desethyl" metabolite of cloransulam-methyl is a critical metabolic pathway mediated by cytochrome P450 enzymes through O-dealkylation, resulting in the formation of 5-hydroxy-cloransulam-methyl. This technical guide has provided a comprehensive overview of the mechanism, detailed experimental protocols for its in-vitro investigation, and the analytical methods required for its characterization and quantification.

Future research in this area should focus on:

-

Identification of specific CYP isozymes: Pinpointing the key human CYP isozymes involved in cloransulam-methyl metabolism is crucial for assessing potential drug interactions.

-

Comparative metabolism studies: Investigating the metabolic pathways in different species (e.g., soil microorganisms, various plant species) will provide a more complete picture of its environmental fate.

-

Synthesis of analytical standards: The availability of certified analytical standards for all major metabolites is essential for accurate quantification in complex matrices.

By continuing to unravel the intricacies of cloransulam-methyl metabolism, the scientific community can ensure its responsible use in agriculture and pave the way for the design of even safer and more effective crop protection solutions.

VII. References

-

Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PMC.

-

Dah-Yuu Lu, Che-Hsin Lee, and Yi-Tsau Huang (2022). Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants. PubMed.

-

Dow AgroSciences LLC. (2012). Independent Laboratory Validation of Dow AgroSciences LLC Method Determination of Residues of Florasulam and its 5-OH Metabolite in Drinking.

-

In Vitro Metabolism of 4-Methyl- and 5-Methyl-2-Mercaptobenzimidazole, Thyrotoxic and Hepatotoxic Rubber Antioxidants, in Rat Liver Microsomes. (2025). ResearchGate.

-

Environmental Chemistry Methods: Cloransulam-Meth; 442315-02.

-

Environmental Chemistry Methods: Cloransulam-Meth; 442315-03.

-

Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453. PubChem.

-

Lee, J. W., Lee, S., Kim, S. H., Lee, D. H., & Kim, D. D. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI.

-

Bing, W., & Ji, H. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. PMC.

-